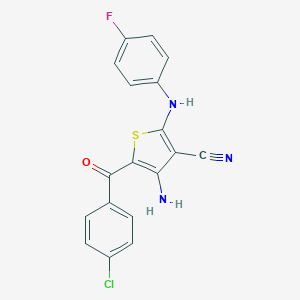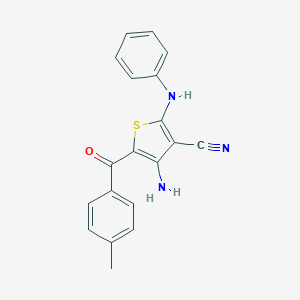![molecular formula C20H21N3O4 B433173 ethyl 6'-amino-5'-cyano-5-methyl-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate CAS No. 300731-75-3](/img/structure/B433173.png)
ethyl 6'-amino-5'-cyano-5-methyl-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-step process. One common method includes the reaction of an indole derivative with a cyanoacetic ester in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6’-amino-2’-chloro-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylate
Uniqueness
Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
300731-75-3 |
|---|---|
Molekularformel |
C20H21N3O4 |
Molekulargewicht |
367.4g/mol |
IUPAC-Name |
ethyl 6'-amino-5'-cyano-5-methyl-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C20H21N3O4/c1-4-6-15-16(18(24)26-5-2)20(13(10-21)17(22)27-15)12-9-11(3)7-8-14(12)23-19(20)25/h7-9H,4-6,22H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
AZQOIZUBXQBDLC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2(C3=C(C=CC(=C3)C)NC2=O)C(=C(O1)N)C#N)C(=O)OCC |
Kanonische SMILES |
CCCC1=C(C2(C3=C(C=CC(=C3)C)NC2=O)C(=C(O1)N)C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433114.png)
![4-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B433119.png)
![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B433122.png)
![2-[(Cyanomethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B433126.png)
![2-{[4-Amino-5-(4-methylbenzoyl)thieno[3,2-d]isothiazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B433127.png)
![4-(4-Fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-6-thien-2-ylnicotinonitrile](/img/structure/B433129.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-fluorophenyl)-4-phenylnicotinonitrile](/img/structure/B433130.png)
![2-[(2-Pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B433131.png)
![2-[(4-Pyridinylmethyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B433132.png)
![diethyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433134.png)
![6-Amino-3-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433135.png)
![2-Amino-4-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B433140.png)
